Ruxolitinib

Übersicht

Beschreibung

Ruxolitinib ist ein Medikament, das hauptsächlich zur Behandlung von Myelofibrose, Polycythaemia vera und steroidrefraktärer akuter Graft-versus-Host-Krankheit eingesetzt wird . Es ist ein Janus-Kinase-Inhibitor, der die Enzyme Janus-Kinase 1 und Janus-Kinase 2, die an den Signalwegen beteiligt sind, die die Blutzellproduktion und die Immunfunktion regulieren, angreift .

Wirkmechanismus

Ruxolitinib übt seine Wirkung aus, indem es die Enzyme Janus-Kinase 1 und Janus-Kinase 2 hemmt, die an den Signalwegen beteiligt sind, die die Blutzellproduktion und die Immunfunktion regulieren . Durch die Blockierung dieser Enzyme verhindert this compound die dysregulierten Zellsignalwege, die zu abnormaler Blutzellproliferation und Entzündung führen . Diese Hemmung reduziert die Spiegel proinflammatorischer Zytokine und induziert die Apoptose von malignen Zellen .

Wissenschaftliche Forschungsanwendungen

Ruxolitinib has a wide range of scientific research applications. In medicine, it is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease . It is also being investigated for its potential use in treating other inflammatory skin conditions, such as atopic dermatitis and vitiligo . In biology, this compound is used to study the Janus kinase-signal transducer and activator of transcription pathway, which is involved in cytokine signaling and hematopoiesis . Additionally, this compound has been explored for its potential to treat severe systemic hyperinflammation in patients with coronavirus disease 2019 (COVID-19) .

Biochemische Analyse

Biochemical Properties

Ruxolitinib plays a significant role in biochemical reactions by inhibiting JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . This inhibition blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation . The enzymes and proteins it interacts with are primarily JAK1 and JAK2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by blocking the JAK-STAT pathway, which leads to abnormal blood cell counts and thrombotic complications . It also reduces pro-inflammatory cytokine plasma levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, this compound works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to improve survival and clinical scores in CpG-induced secondary HLH . In primary HLH, where perforin-deficient mice are infected with lymphocytic choriomeningitis virus (LCMV), itacitinib and fedratinib performed suboptimally .

Dosage Effects in Animal Models

In animal models, this compound has shown excellent clinical efficacy in both HLH models . The effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is mainly metabolized in the liver via CYP3A4 . The major metabolites of this compound are pharmacologically active . The main route of elimination of this compound metabolites is renal .

Transport and Distribution

This compound is well absorbed and has 95% bioavailability . It is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever JAK1 and JAK2 are located, which is in the cytoplasm of the cell .

Vorbereitungsmethoden

Die Synthese von Ruxolitinib umfasst mehrere Schritte, darunter die chemische Auflösung von D-(+)-Dibenzoyltartarsäure und die asymmetrische Hydrierung . Ein verbessertes Verfahren zur Herstellung von Ruxolitinibphosphat wurde entwickelt, das die Verwendung neuer Zwischenverbindungen beinhaltet . Industrielle Produktionsverfahren umfassen typischerweise die Verwendung von Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoff, Alkylchlorformiate und Dicarbonsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind pharmakologisch aktive Metaboliten, die hauptsächlich über den Urin ausgeschieden werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Medizin wird es zur Behandlung von Myelofibrose, Polycythaemia vera und Graft-versus-Host-Krankheit eingesetzt . Es wird auch für seine potenzielle Verwendung bei der Behandlung anderer entzündlicher Hauterkrankungen wie atopischer Dermatitis und Vitiligo untersucht . In der Biologie wird this compound verwendet, um den Signalweg des Janus-Kinase-Signaltransduktors und Aktivators der Transkription zu untersuchen, der an der Zytokin-Signalübertragung und Hämatopoese beteiligt ist . Zusätzlich wurde this compound auf sein Potenzial untersucht, schwere systemische Hyperinflammation bei Patienten mit Coronavirus-Krankheit 2019 (COVID-19) zu behandeln .

Analyse Chemischer Reaktionen

Ruxolitinib undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, alkyl chloroformates, and dicarbonic acid . The major products formed from these reactions are pharmacologically active metabolites that are primarily excreted through the urine .

Vergleich Mit ähnlichen Verbindungen

Ruxolitinib wird häufig mit anderen Janus-Kinase-Inhibitoren wie Momelotinib und Pacritinib verglichen . Während alle drei Verbindungen Janus-Kinase 1 und Janus-Kinase 2 hemmen, ist this compound einzigartig in seiner Fähigkeit, konstitutionelle Symptome zu lindern und die Splenomegalie bei Patienten mit Myelofibrose und Polycythaemia vera zu reduzieren . Momelotinib und Pacritinib haben sich in klinischen Studien als vielversprechend erwiesen, aber this compound ist nach wie vor der erste und einzige Janus-Kinase-Inhibitor, der von der US-amerikanischen Food and Drug Administration für diese Indikationen zugelassen wurde .

Eigenschaften

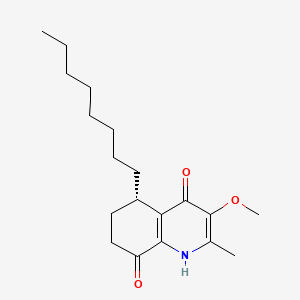

IUPAC Name |

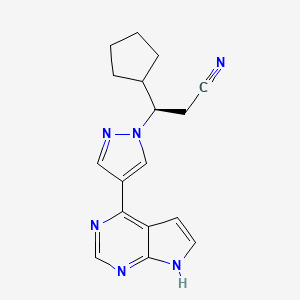

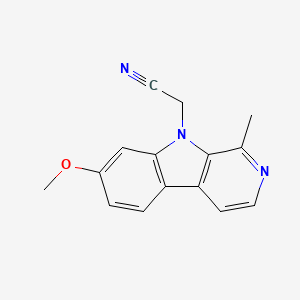

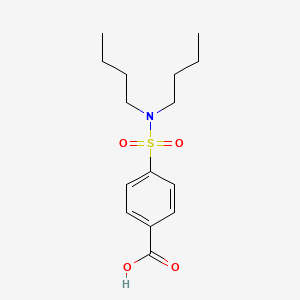

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)